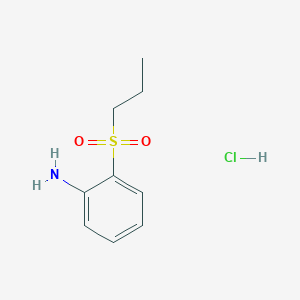

2-(Propanesulfonyl)aniline hcl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-propylsulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-2-7-13(11,12)9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZWMVOWZZHONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Acylation of the Aniline Moiety:the Primary Amine of the Aniline Ring Can Be Acylated to Form Amide Prodrugs. the Choice of the Acyl Group Can Significantly Influence the Physicochemical Properties and the Rate of in Vivo Hydrolysis.

N-Acetyl or N-Alkylcarbonyl Derivatives: Simple N-acyl derivatives can increase lipophilicity. The rate of enzymatic or chemical hydrolysis to release the parent aniline (B41778) would depend on the steric and electronic nature of the acyl group.

N-Amino Acid Conjugates: Attaching amino acids can leverage amino acid transporters for improved absorption. For instance, L-valine ester prodrugs have been shown to enhance intestinal absorption via PEPT1 mediated transport. google.com

Modification of the Sulfonamide Group:the Sulfonamide Group Itself Can Be a Point of Modification. N Substitution on the Sulfonamide Can Create Prodrugs with Altered Properties.

N-Acyloxymethyl and N-Phosphoryloxymethyl Sulfonamides: These promoieties can be cleaved by esterases and phosphatases, respectively, to release the parent sulfonamide. This strategy has been successfully employed to improve the solubility of poorly soluble drugs.

Structure-Activity Relationships in Sulfonamide Prodrugs

The structure of the promoiety attached to the parent drug is critical for the success of a prodrug. The following table illustrates hypothetical structure-activity relationships for prodrugs of a sulfonamide-containing compound, based on general principles observed in medicinal chemistry.

| Prodrug Moiety | Potential Advantage | Activation Mechanism | Anticipated Impact on Parent Drug Release |

| N-Acetyl | Increased lipophilicity | Amidase | Slow to moderate release, dependent on enzyme availability. |

| N-Glycyl | Increased solubility, potential for transporter-mediated uptake | Peptidase | Moderate to rapid release in tissues with high peptidase activity. |

| N-Acyloxymethyl | Increased solubility and passive diffusion | Esterase | Rapid release in plasma and tissues with high esterase activity. |

| N-Phosphoryloxymethyl | Significantly increased aqueous solubility | Alkaline Phosphatase | Rapid release, particularly useful for parenteral formulations. |

This table is illustrative and based on general principles of prodrug design.

Research on various sulfonamide derivatives has shown that the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen significantly influence biological activity and pharmacokinetic properties. For instance, in a series of sulfonamides derived from carvacrol, substitutions on the sulfonamide group led to variations in acetylcholinesterase (AChE) inhibitory activity, with cyclic substituents generally showing higher potency. nih.gov While this study was not on a prodrug, it highlights the sensitivity of the sulfonamide pharmacophore to structural modifications.

Another relevant example is the development of parecoxib, a prodrug of the selective COX-2 inhibitor valdecoxib. Parecoxib is an N-acyl sulfonamide that is rapidly hydrolyzed in vivo to the active drug, valdecoxib. This prodrug strategy was designed to create a water-soluble, injectable formulation. google.com

In the context of drug delivery systems, the sulfonylaniline motif is recognized for its importance in pharmaceutical sciences. researchgate.net The development of novel antibacterial agents based on indolylcyanoethylenyl sulfonylanilines demonstrates the continued relevance of this structural class. nih.gov One study identified a hydroxyethyl-substituted sulfonylaniline that exhibited potent activity against multidrug-resistant bacteria, suggesting that such modifications can significantly enhance therapeutic potential. nih.gov

Ultimately, the design of a successful prodrug for a compound like 2-(propanesulfonyl)aniline would require a systematic investigation of various promoieties to achieve the desired balance of solubility, stability, and controlled release of the active parent molecule.

Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For 2-(Propanesulfonyl)aniline HCl, ¹H NMR would be expected to show distinct signals for the aromatic protons, the protons of the propyl group, and the amine protons. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals would confirm the arrangement of these groups. For instance, the aromatic protons would likely appear as a complex multiplet in the downfield region (typically 6.5-8.0 ppm). The protons on the propyl chain would exhibit characteristic patterns based on their proximity to the electron-withdrawing sulfonyl group.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide evidence for the carbon skeleton, including the aromatic ring carbons and the aliphatic carbons of the propyl group.

While specific, experimentally derived NMR data for this compound are not widely available in the cited literature, a hypothetical data table based on typical chemical shifts for similar structures is presented below for illustrative purposes.

Interactive Data Table: Predicted ¹H NMR Data for 2-(Propanesulfonyl)aniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH | 7.0 - 7.8 | Multiplet | - |

| NH₃⁺ | 7.5 - 8.5 | Broad Singlet | - |

| SO₂-CH₂ | 3.1 - 3.4 | Triplet | ~7.5 |

| CH₂-CH₂-CH₃ | 1.6 - 1.9 | Sextet | ~7.5 |

| CH₂-CH₃ | 0.9 - 1.2 | Triplet | ~7.5 |

Note: This table is predictive and not based on experimental results for this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the molecular formula.

Interactive Data Table: Expected Mass Spectrometry Data for 2-(Propanesulfonyl)aniline

| Ion | Expected m/z | Description |

| [M+H]⁺ | 202.0791 | Protonated molecular ion of the free base |

| [M-C₃H₇]⁺ | 159.0165 | Loss of the propyl group |

| [M-SO₂C₃H₇]⁺ | 92.0500 | Loss of the propanesulfonyl group |

Note: The m/z values are calculated based on the exact mass of the free base, C₉H₁₃NO₂S, and are not from experimental data for the specified compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups.

An IR spectrum of this compound would be expected to show characteristic absorption bands. For the sulfonyl group (SO₂), strong asymmetric and symmetric stretching vibrations would be anticipated around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibrations of the anilinium ion (NH₃⁺) would likely appear as a broad band in the range of 3200-2800 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations would also be present.

Raman spectroscopy provides information on the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. mdpi.com For sulfonated anilines, Raman spectroscopy can be used to study the polymer structure and oxidation states. researchgate.net It is a valuable tool for characterizing the structural changes that occur upon sulfonation. researchgate.net

While specific IR and Raman spectra for this compound are not available in the searched literature, the expected vibrational frequencies can be predicted based on known functional group absorptions.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Anilinium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| N-H Bend (Anilinium) | 1600 - 1500 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

Note: This table is based on general spectroscopic principles and does not represent experimentally measured data for this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic compounds, such as this compound, typically exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the nature and position of substituents on the aromatic ring. For benzenesulfonamide (B165840) derivatives, absorption maxima are often observed below 230 nm. sielc.com The UV-Vis spectrum of this compound would be useful for quantitative analysis and for monitoring reactions involving this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction study would provide precise information on the geometry of the propanesulfonyl and aniline (B41778) moieties, as well as the packing of the molecules in the crystal lattice. It would also confirm the ionic nature of the hydrochloride salt by locating the chloride ion and the protonated amine group. While X-ray crystallographic data for the specific title compound are not publicly available, the technique has been successfully applied to determine the structures of other heterocyclic sulfones and related compounds. mdpi.commdpi.com

Chromatographic and Purity Assessment Methods

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed for purity analysis. In this method, the compound would be passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound would be characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the chromatogram of a sample to that of a reference standard, the purity can be determined, and any impurities can be identified and quantified. The development of such a method would involve optimizing chromatographic conditions to achieve good resolution between the main compound and any potential process-related impurities or degradation products. rsc.orgpensoft.net

Interactive Data Table: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with a buffer (e.g., phosphate (B84403) or acetate) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This table provides a general example of HPLC conditions and would require specific optimization for this compound.

Reaction Mechanisms and Kinetic Studies of Formation and Transformations

Detailed Mechanistic Pathways of Sulfonylation

The formation of the sulfonamide bond in 2-(Propanesulfonyl)aniline is typically achieved through the reaction of aniline (B41778) with propanesulfonyl chloride. This reaction generally proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the propanesulfonyl chloride. This is followed by the elimination of a chloride ion.

Recent studies have explored alternative pathways for the sulfonylation of anilines, including radical-mediated processes. For instance, visible-light-mediated reactions can generate sulfonyl radicals from precursors like sulfonyl fluorides or sulfinate salts. nih.govscispace.com In one proposed mechanism, a photoexcited catalyst oxidizes the aniline to a radical cation. nih.govresearchgate.net Simultaneously, the reduced catalyst can reduce a sulfonyl precursor to generate a sulfonyl radical. The coupling of the aniline radical cation and the sulfonyl radical, followed by proton loss, yields the sulfonated aniline product. nih.govscispace.com Another proposed mechanism involves an intermolecular rearrangement where sulfur trioxide, released from a sulfamate (B1201201) intermediate, reacts with aniline in an electrophilic aromatic substitution (SEAr) reaction to form the C-sulfonated product. nih.gov

The general mechanism for the reaction between an amine and a sulfonyl chloride is considered a direct bimolecular nucleophilic displacement. researchgate.net

Kinetic Investigations of Related Sulfonyl Chloride Reactions (e.g., Solvolysis)

Kinetic studies of the solvolysis of various alkanesulfonyl and arenesulfonyl chlorides provide valuable insights into the reactivity of the sulfonyl chloride group. These reactions are generally considered to be bimolecular (SN2) in character. mdpi.comnih.gov The rates of these reactions are sensitive to both the nucleophilicity and the ionizing power of the solvent. mdpi.com

First-order rate constants for the solvolysis of a series of 4-X-benzenesulfonyl chlorides have been measured, allowing for the derivation of pseudothermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and heat capacity (ΔCp*). cdnsciencepub.com Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O versus D₂O or MeOH versus MeOD, are also used to probe the transition state structure. For many sulfonyl chlorides, the KSIE values are typically around 1.46 in water and 1.76 in methanol (B129727), which is consistent with an SN2 mechanism. mdpi.comnih.gov These values are higher than those for the hydrolysis of alkyl chlorides, suggesting more bond breaking at the transition state for the departure of the chloride ion in sulfonyl chloride hydrolysis. nih.govbeilstein-journals.org

The table below presents kinetic data for the solvolysis of benzenesulfonyl chloride in different solvents.

| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 50% Acetone/50% Water | 25.0 | 2.43 x 10⁻⁴ |

| 100% Water | 25.0 (extrapolated) | 3.12 x 10⁻⁴ |

| 100% Methanol | 35.0 | 1.13 x 10⁻⁵ |

| 100% Ethanol | 35.0 | 2.61 x 10⁻⁶ |

This table is generated based on data reported in related solvolysis studies for illustrative purposes. beilstein-journals.org

Role of Hydrochloric Acid in Aniline Protonation and Subsequent Reactions

Hydrochloric acid (HCl) plays a crucial role in the chemistry of aniline. As a base, aniline readily reacts with HCl in an acid-base reaction to form the anilinium chloride salt. vedantu.comstudy.com The lone pair of electrons on the nitrogen atom of the aniline attacks the proton (H⁺) from HCl. study.com

This protonation has significant consequences for the reactivity and solubility of aniline. The formation of the anilinium ion makes the aromatic ring less susceptible to electrophilic aromatic substitution because the -NH₃⁺ group is strongly deactivating. However, the formation of the salt can increase the solubility of aniline in aqueous solutions. quora.comechemi.com In the context of sulfonylation, the presence of HCl can protonate the starting aniline, which would render it non-nucleophilic. Therefore, the reaction is typically carried out in the presence of a base to neutralize the HCl formed during the reaction, thus keeping the aniline in its free, nucleophilic form. The "HCl" in "2-(Propanesulfonyl)aniline hcl" indicates that the final product is isolated as its hydrochloride salt.

Solvent Effects on Reaction Rates and Selectivity

The solvent can significantly influence the rate and selectivity of sulfonylation reactions. The reaction between benzenesulfonyl chloride and aniline has been studied in various solvent mixtures. researchgate.net The second-order rate coefficients were found to be in the order of water > methanol > propan-2-ol > ethyl acetate (B1210297). researchgate.net This trend suggests that polar, protic solvents that can stabilize the transition state through hydrogen bonding accelerate the reaction.

In mixtures of methanol and ethyl acetate, the reaction rate decreases as the proportion of the less polar ethyl acetate increases. researchgate.net Conversely, in methanol-water mixtures, the rate increases with a higher water content. researchgate.net The choice of solvent can also be critical in modern synthetic methods. For example, sustainable protocols have been developed using deep eutectic solvents (DESs) like choline (B1196258) chloride/glycerol, which can yield sulfonamides in high yields at ambient temperature. uniba.it In some reductive amination reactions to form sulfinamides from sulfonyl chlorides, dichloromethane (B109758) was found to be a superior solvent compared to acetonitrile, THF, or ethyl acetate. nih.gov

Catalytic Aspects in Chemical Transformations

Various catalytic systems have been developed to facilitate the synthesis of sulfonamides, offering milder reaction conditions and broader substrate scope compared to traditional methods.

Transition-Metal Catalysis : Catalysts based on palladium, nickel, and copper have been employed for C-N bond formation to produce sulfonamides. princeton.edunih.gov For instance, a palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids under mild conditions. nih.gov Copper-catalyzed systems have also been used for the cross-dehydrogenative coupling of thiols and amines. rsc.org

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for sulfonamide synthesis. acs.org These methods often involve the generation of sulfonyl radical intermediates under mild, metal-free conditions. scispace.comacs.org Synergistic photoredox and copper catalysis have been used to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org

Other Catalysts : Indium has been shown to be an efficient catalyst for the sulfonylation of amines, including less nucleophilic and sterically hindered anilines. organic-chemistry.org

These catalytic approaches provide alternative routes to sulfonamides and can offer advantages in terms of efficiency, functional group tolerance, and environmental impact. mdpi.com

Medicinal Chemistry Applications and Structure Activity Relationships

2-(Propanesulfonyl)aniline HCl as a Scaffold for Bioactive Molecules

The 2-(propanesulfonyl)aniline structure is a privileged scaffold in drug discovery. A chemical scaffold is a core molecular framework upon which various functional groups can be systematically added to create a library of new compounds with diverse biological activities. The utility of the aniline (B41778) sulfonamide core is evident in its application as a key intermediate for more complex pharmaceuticals. For instance, the closely related analog, 5-Chloro-2-(propane-2-sulfonyl)aniline, is a crucial building block in the synthesis of metolazone, a thiazide-like diuretic used in the management of hypertension.

The sulfonamide group (-SO2NH-) is a key pharmacophore known to interact with various biological targets, most notably enzymes like carbonic anhydrases. jbclinpharm.org The aniline portion of the scaffold provides an aromatic ring and an amino group, both of which are amenable to a wide range of chemical reactions. This allows medicinal chemists to append different substituents to explore interactions with specific pockets within a target protein, thereby modulating potency and selectivity. tandfonline.com The inherent modularity of the 2-(propanesulfonyl)aniline scaffold—comprising the aniline ring, the sulfonyl group, and the propyl chain—makes it an attractive starting point for generating novel molecules aimed at a multitude of disease targets. tandfonline.comresearchgate.net

Design and Synthesis of Novel Sulfonamide-Containing Drug Candidates

The design of new drug candidates based on the sulfonamide scaffold is a highly active area of research, driven by the need to overcome challenges such as drug resistance and the desire for improved therapeutic profiles. jbclinpharm.orgtandfonline.com The general strategy involves the synthesis of a library of analogs where different parts of the lead molecule, such as 2-(propanesulfonyl)aniline, are systematically modified.

A common synthetic approach begins with the reaction of an appropriate aniline derivative with a sulfonyl chloride in the presence of a base. nih.gov For example, novel aryl-carboxamide derivatives bearing a sulfonamide unit have been synthesized by first reacting various aryl amines with 4-acetamidobenzene-1-sulfonyl chloride. nih.gov The resulting intermediate is then deacetylated and subsequently condensed with various aromatic acids to produce the final target compounds. nih.gov Similar strategies can be envisioned starting from 2-(propanesulfonyl)aniline to create diverse libraries for biological screening.

The design process is often guided by computational methods. doi.orgnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are employed to predict how structural changes will affect biological activity, helping to prioritize the synthesis of the most promising candidates. doi.orgresearchgate.net Hybrid compounds, which combine the sulfonamide scaffold with other bioactive pharmacophores, represent another powerful design strategy to tackle issues like antibiotic resistance by potentially engaging multiple mechanisms of action. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. nih.govnih.gov For analogs of 2-(propanesulfonyl)aniline, SAR studies involve synthesizing a series of related compounds and evaluating their potency to identify key structural features required for activity.

The potency of sulfonamide-based drugs can be dramatically altered by modifying the substituents on the aromatic ring or the sulfonamide nitrogen. The goal is to enhance favorable interactions with the target protein while minimizing undesirable properties.

For example, in a series of arylsulfonamide derivatives designed as inhibitors of the anti-apoptotic protein Mcl-1, modifications to the chiral center had a significant impact on potency. researchgate.netqub.ac.uk The presence of a hydrogen bond acceptor at an appropriate position on a substituent allowed for a key interaction with the amino acid residue ASN260, leading to stronger protein binding and higher inhibitory activity. researchgate.netqub.ac.uk Conversely, introducing two bulky substituents at the same time resulted in steric hindrance that prevented effective binding, causing a sharp drop in activity. qub.ac.uk

In another example involving sulfonamide inhibitors of carbonic anhydrase, adding different "tails" to the benzenesulfonamide (B165840) scaffold was used to modulate isoform selectivity. acs.org This approach aims to exploit differences in the amino acid composition at the entrance of the enzyme's active site among various isoforms.

The following table summarizes SAR findings for a series of novel arylsulfonamide-inspired molecules, highlighting how different R-groups affect cytotoxic activity against the HepG2 cancer cell line. nih.gov

| Compound | R Group | Inhibitory Activity (IC50 in µg/mL) |

|---|---|---|

| 10l | Carbazole (B46965) | 4.19 ± 0.78 |

| 10p | N-ethylcarbazole | 3.55 ± 0.63 |

| 10q | Indole (B1671886) | 2.95 ± 0.78 |

| 10r | 5-methoxyindole | 4.19 ± 0.78 |

| 5-FU (Control) | - | 5.89 ± 0.25 |

As the data indicates, compounds with carbazole and indole moieties (10l, 10p, 10q) demonstrated significantly higher potency than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), underscoring the powerful influence of substituent choice. nih.gov

Understanding how a ligand binds to its target at the molecular level is crucial for rational drug design. The sulfonamide group is a classic zinc-binding group, and its primary mode of action in inhibiting metalloenzymes like carbonic anhydrase (CA) involves the coordination of the sulfonamide anion to the zinc ion (Zn2+) in the enzyme's active site. jbclinpharm.org

Beyond this core interaction, the rest of the molecule forms additional contacts that determine affinity and selectivity. X-ray crystallography and molecular docking studies have provided detailed pictures of these interactions. For sulfonamide inhibitors of human Carbonic Anhydrase II (hCA II), key interactions include hydrogen bonds with the amino acid residue Thr199. utrgv.edunih.gov In the case of CA IX, an important cancer target, crucial hydrogen bonds are formed with Gln92 and Thr200. utrgv.edu

For arylsulfonamide inhibitors of the Mcl-1 protein, molecular docking revealed that differences in activity between R and S enantiomers were attributable to interactions with residues HIS224 and ASN260. researchgate.net The ability of a substituent to form a hydrogen bond with ASN260 was shown to be a critical determinant of high inhibitory activity. researchgate.net These detailed interaction analyses provide a structural basis for the observed SAR and guide further optimization of the lead compounds. jbclinpharm.orgtandfonline.com

Molecular modeling and docking have become indispensable tools in modern drug discovery, allowing scientists to visualize and predict how a ligand might bind to a protein target. nih.govresearchgate.net These computational techniques are integral to SAR investigations.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method builds a computational model that relates the 3D properties of a series of molecules to their biological activity. The resulting contour maps highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease potency. doi.orgnih.gov This provides a clear roadmap for designing new analogs. For instance, a 3D-QSAR study on aryl sulfonamide inhibitors of the Nav1.7 sodium channel provided a robust model that could accurately predict the activity of new compounds and guide their design based on contour map analysis. doi.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is used to understand the binding mode of active compounds and explain SAR observations. For example, docking studies on cyclic sulfonamide inhibitors of the SARS-CoV-2 main protease identified key active site residues like GLU166 and GLN192 that are crucial for binding. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the interaction than static docking poses. doi.org

These computational approaches accelerate the drug design cycle by focusing synthetic efforts on compounds with the highest probability of success.

Structure-Kinetic Relationship (SKR) Investigations

While SAR focuses on binding affinity (how tightly a drug binds), Structure-Kinetic Relationship (SKR) studies investigate binding kinetics—the rates of drug-target association (kon) and dissociation (koff). nih.gov The dissociation rate, in particular, determines the drug-target residence time, which is increasingly recognized as a critical parameter for drug efficacy. rsc.org A drug with a slow koff (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its affinity is not the highest.

SKR studies aim to understand how structural modifications to a ligand influence these kinetic parameters. In a series of sulphone-based CRTh2 receptor antagonists, it was found that while a range of potencies (affinity) could be achieved with different molecular cores, the residence times varied significantly. nih.gov For instance, incorporating a methyl group at a specific position was a necessary first step to achieve longer residence times. nih.gov Further optimization of "tail" substituents on the molecule allowed for the maximization of both potency and residence time. nih.gov

Investigating SKR can reveal non-intuitive relationships. For example, modifications that increase a ligand's polarity can sometimes increase the association rate but may also destabilize the final drug-target complex, leading to an unchanged or even shorter residence time. rsc.org Understanding these complex relationships allows for the deliberate design of molecules with optimized kinetic profiles, which can translate into improved duration of action and better clinical outcomes.

Prodrug Design and Drug Delivery Strategies

The strategic design of prodrugs is a cornerstone of modern medicinal chemistry, aimed at overcoming pharmacokinetic and pharmacodynamic barriers of parent drug molecules. This approach involves the chemical modification of a biologically active compound to form a new entity that undergoes an in vivo transformation to release the active parent drug. For amine-containing compounds such as 2-(propanesulfonyl)aniline, prodrug strategies can be pivotal in enhancing therapeutic efficacy by improving parameters like solubility, permeability, metabolic stability, and site-specific drug delivery.

While specific research on prodrugs derived directly from 2-(propanesulfonyl)aniline hydrochloride is not extensively documented in publicly available literature, the broader class of sulfonamide- and aniline-containing compounds provides a strong basis for outlining potential strategies and understanding structure-activity relationships (SAR). The sulfonamide moiety, in particular, is a versatile functional group in medicinal chemistry and has been incorporated into various prodrug designs. researchgate.net

General Principles of Sulfonamide-Based Prodrug Design

The primary amino group of an aniline derivative and the acidic N-H of a sulfonamide can both serve as handles for chemical modification in prodrug design. The objectives of creating a prodrug for a molecule like 2-(propanesulfonyl)aniline would typically include:

Enhancing Aqueous Solubility: The hydrochloride salt form of 2-(propanesulfonyl)aniline already represents a strategy to improve solubility. However, for parenteral or specific oral formulations, further increases in solubility might be necessary. This can be achieved by attaching highly polar or ionizable promoieties.

Improving Lipophilicity and Membrane Permeability: For drugs targeting the central nervous system or requiring enhanced oral absorption, increasing lipophilicity is often a key objective. nih.gov Attaching lipophilic moieties can facilitate passage across biological membranes.

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed in target tissues, such as tumors or inflamed tissues, thereby increasing the concentration of the active drug at the site of action and reducing systemic toxicity.

Masking Unwanted Properties: Prodrugs can mask the taste or reduce the gastrointestinal irritation associated with the parent drug.

Hypothetical Prodrug Strategies for 2-(Propanesulfonyl)aniline

Based on established principles for amine and sulfonamide prodrugs, several strategies could be envisioned for 2-(propanesulfonyl)aniline.

Biological and Pharmacological Studies of Analogs and Derivatives

In Vitro Biological Activity Assays

In vitro studies are fundamental to the early stages of drug discovery, providing insights into the mechanism of action and potential therapeutic applications of new chemical entities. Analogs and derivatives of 2-(Propanesulfonyl)aniline have been subjected to various assays to determine their biological activity at the molecular and cellular levels.

The ability of a compound to selectively inhibit a specific enzyme is a key characteristic of many targeted therapies.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a primary therapeutic target for Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. nih.govnih.gov Inhibition of BACE1 is a strategy to reduce Aβ accumulation in the brain. nih.gov However, clinical trials with BACE1 inhibitors have faced challenges due to side effects, potentially linked to the inhibition of other physiological substrates or lack of selectivity over the homolog BACE2. nih.gov

Newly developed BACE1 inhibitors with different chemotypes show high selectivity for BACE1 over BACE2. nih.gov For instance, studies on selective inhibitors revealed potent enzymatic inhibition. nih.gov It has been noted that some BACE1 inhibitors can paradoxically increase the BACE1 protein level in neurons by extending the protein's half-life. researchgate.net

| Compound | BACE1 IC₅₀ (nM) | BACE2 IC₅₀ (nM) | Selectivity (BACE2/BACE1) |

|---|---|---|---|

| Elenbecestat | 3.9 | 46 | ~12-fold |

| Shionogi compound 1 | 3.9 | 148 | ~38-fold |

| Shionogi compound 2 | 7.7 | 307 | ~40-fold |

Data sourced from a 2023 study on highly selective BACE1 inhibitors. nih.gov

Protein Kinase G (PKG): Cyclic GMP-dependent protein kinases (PKG) are enzymes involved in various physiological processes, including vasorelaxation and intestinal motility. nih.gov Inhibition of PKG isoforms is being explored for therapeutic applications in cardiovascular diseases, cancer, and malaria. nih.gov Inhibitors are often cyclic nucleotide analogs, such as Rp-diastereomers of cGMP, which competitively bind to the cGMP binding domain, preventing enzyme activation. nih.gov While a significant area of research, specific studies detailing the inhibition of PKG by 2-(Propanesulfonyl)aniline analogs were not the primary focus of the reviewed literature.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. nih.govresearchgate.net Since tumor growth is dependent on angiogenesis, VEGFR-2 is a significant target for the development of anticancer agents. nih.govmdpi.com Several FDA-approved tyrosine kinase inhibitors, such as sorafenib (B1663141) and sunitinib, target the VEGFR-2 signaling pathway. nih.govmdpi.com

Research has focused on developing novel series of VEGFR-2 inhibitors. For example, a series of piperazinylquinoxaline-based derivatives showed potent VEGFR-2 inhibition, with IC₅₀ values in the sub-micromolar range. nih.gov Another study on benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide (B165840) moiety also identified compounds with excellent VEGFR-2 inhibitory activity. nih.gov

| Compound Series | Lead Compound | VEGFR-2 IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |

|---|---|---|---|

| Piperazinylquinoxaline derivatives | Compound 11 | 0.19 | Sorafenib (0.08) |

| Benzo[g]quinazoline-benzenesulfonamides | Compound 9 | 0.64 | - |

| 3,5-Dioxopyrazolidine derivatives | - | - | - |

Data compiled from studies on novel VEGFR-2 inhibitors. nih.govnih.gov

Cell-based assays are critical for evaluating a compound's effect on cellular processes like growth and development. nih.gov

Antiproliferation: These assays measure the ability of a compound to inhibit the growth and division of cells, particularly cancer cells. nih.gov A series of 2-substituted aniline (B41778) quinazoline (B50416) derivatives were evaluated for their antiproliferative activities against several tumor cell lines using the thiazolyl blue tetrazolium bromide (MTT) method. sioc-journal.cn The results indicated that some compounds could inhibit the growth of Hela tumor cells, with the most potent compounds also showing good activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. sioc-journal.cn Similarly, a study of 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline demonstrated significant, dose-dependent antiproliferative activity against leukemia cell lines by inducing apoptosis. nih.gov

Differentiation: Differentiation assays assess the ability of a compound to influence the process by which a cell changes from one cell type to a more specialized type. For example, adipogenic differentiation assays are used to characterize adipose stromal cells by inducing them to form lipid-accumulating adipocytes, which can be visualized with stains like Oil Red O. coriell.orgnih.gov These assays can be quantitative, measuring lipid accumulation, or qualitative, determining the percentage of cells that differentiate. coriell.org While a standard tool in cell biology, specific studies on the effects of 2-(Propanesulfonyl)aniline analogs on cell differentiation were not prominent in the reviewed literature.

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. zsmu.edu.ua Molecules belonging to the sulfonamide class have a well-established history as antibacterial agents, and more recently, their antifungal activity has been demonstrated. nih.gov

Antimicrobial Activity: The antibacterial properties of various aniline and sulfonamide derivatives have been evaluated. In one study, 2-phenylsulphonamide derivatives of amino acids were synthesized and tested against several Gram-positive and Gram-negative bacteria, showing effective antibacterial properties. researchgate.net Another investigation into new tetracyclic quinobenzothiazine derivatives, synthesized from aniline derivatives, found them to have activities comparable to standard antibiotics against staphylococcal strains. nih.gov

Antifungal Activity: Arylsulfonamide-type compounds have been screened against a range of Candida species. nih.gov Certain amine derivatives and their hydrochloride salts showed fungicidal effects against Candida glabrata. nih.gov Other studies have explored the fungitoxicity of substituted nitrobenzenes and anilines against pathogens like Aspergillus niger and Trichophyton mentagrophytes. nih.gov

| Compound Class | Organism | Activity Metric | Result |

|---|---|---|---|

| Arylsulfonamides | Candida glabrata | MFC | 1.000 mg/mL |

| 2-Phenylsulphonamides | E. coli | MIC | 25 µg/ml (Compound 7c) |

| 2-Phenylsulphonamides | Pseudomonas | MIC | 12.5 µg/ml (Compound 7c) |

| 3,5-Dichloroaniline | Aspergillus niger | Fungitoxicity | Active |

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various studies on sulfonamide and aniline derivatives. nih.govresearchgate.netnih.gov

Preclinical Pharmacological Evaluation of Lead Compounds

Following promising in vitro results, lead compounds are advanced to preclinical evaluation to study their effects in a whole-organism context.

DMPK studies are essential in drug development to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by the body. criver.com These properties are critical for a drug's efficacy and safety. researchgate.net Early-stage DMPK profiling often involves a panel of in vitro assays to assess properties like lipophilicity, solubility, plasma protein binding, and metabolic stability in liver microsomes or hepatocytes. nih.gov

For aniline derivatives, physicochemical parameters like lipophilicity are crucial as they affect pharmacokinetic processes. nih.gov Studies on some aniline derivatives have shown they can enhance the absorption of fluid and glucose in isolated intestinal segments, suggesting an effect on active transport mechanisms. nih.gov In silico methods are also increasingly used to predict the ADME profile of new molecules, helping to prioritize compounds with favorable drug-like properties. nih.gov

In vivo studies in animal models of disease are a critical step to demonstrate the potential therapeutic effect of a lead compound.

Alzheimer's Disease Models: In the context of Alzheimer's disease, highly selective BACE1 inhibitors have been tested in mice. Using longitudinal in vivo two-photon microscopy, researchers observed the effects of these inhibitors on dendritic spine dynamics in the somatosensory cortex. nih.gov Another study showed that a dual inhibitor of AChE and BACE-1, when tested in APPswe/PS1dE9 transgenic mice, led to a reduction in soluble Aβ42 in brain tissue. mdpi.com

Infection Models: The in vivo efficacy of antimicrobial compounds has been assessed in various infection models. For instance, a synthetic polycyclic polyprenylated acylphloroglucinol (PPAP) derivative was evaluated in a mouse model of septic arthritis. The treatment was found to decrease the formation of abscesses and reduce the bacterial load of S. aureus in the kidneys. mdpi.com In a mouse skin abscess model, topical application of another PPAP derivative also reduced bacterial counts. mdpi.com

Initial Safety and Toxicity Profiling

The initial safety and toxicity assessment of analogs and derivatives of 2-(propanesulfonyl)aniline HCl is a critical step in the early stages of drug discovery and development. This profiling primarily involves in vitro studies to evaluate the potential for genotoxicity and cytotoxicity. While specific data on this compound is not extensively available in the public domain, valuable insights can be drawn from studies on structurally related aniline and sulfonamide compounds. These studies help in identifying potential liabilities and guiding the design of safer analogs.

Genotoxicity Assessment of Aniline Derivatives

Genotoxicity studies are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Aromatic amines, the class of compounds to which 2-(propanesulfonyl)aniline belongs, are known to be a class that is particularly prone to eliciting mutagenicity imrpress.com. The mechanism by which aromatic amines cause mutagenicity is generally understood, though predicting this activity for specific compounds through in silico methods can be challenging imrpress.com.

Various short-term in vitro and in vivo tests are employed to assess the genotoxic potential of aniline derivatives. One common study found that genotoxicity appears to be a general property of aniline derivatives and is not significantly influenced by substitution at both ortho positions nih.govd-nb.info.

Several substituted aniline derivatives have been evaluated for genotoxicity using a battery of tests:

Salmonella/microsome assay (Ames test): In one study, 2,6-dialkylsubstituted anilines and 2,4,6-trimethylaniline (B148799) showed weak mutagenicity in the TA100 strain when a 20% S9 mix was used nih.govd-nb.info.

Drosophila melanogaster wing spot test: In this assay, 2,4,6-trimethylaniline and 2,4,6-trichloroaniline (B165571) were found to be mutagenic at lower doses than 2,4,5-trimethylaniline (B89559) nih.govd-nb.info.

6-thioguanine resistance test in cultured fibroblasts: 2,4,6-trimethylaniline was again observed to be mutagenic at lower concentrations compared to 2,4,5-trimethylaniline nih.govd-nb.info.

DNA repair test with primary cultured rat hepatocytes: A study of 37 aniline derivatives found that six compounds, including 2,4,6-trimethylaniline and 2,4-xylidine, elicited positive DNA repair responses, suggesting potential carcinogenicity nih.gov.

It is important to note that the predictive value of in vitro test systems, particularly the Salmonella/microsome assay, may be inadequate for detecting genotoxicity in all aromatic amines nih.govd-nb.info. For instance, while some methylene-bis-aniline derivatives showed no genotoxicity in certain in vitro tests, DNA binding studies in rats revealed the formation of DNA adducts in the liver, which is indicative of genotoxic potential nih.govd-nb.info.

Table 1: Genotoxicity of Selected Aniline Derivatives in Various Assays

| Compound | Salmonella/microsome assay (TA100) | Drosophila melanogaster wing spot test | 6-thioguanine resistance test | DNA repair test (rat hepatocytes) |

| 2,4,6-Trimethylaniline | Weakly mutagenic | Mutagenic | Mutagenic | Positive |

| 2,4,5-Trimethylaniline | More mutagenic than 2,4,6-TMA | Less mutagenic than 2,4,6-TMA | Less mutagenic than 2,4,6-TMA | Not specified |

| 2,4,6-Trichloroaniline | Not specified | Mutagenic | Not specified | Not specified |

| 4,4'-Methylene-bis-(2-chloroaniline) (MOCA) | Moderately genotoxic | Moderately genotoxic | Moderately genotoxic | Not specified |

| 4,4'-Methylene-bis-(2-ethyl-6-methylaniline) (MMEA) | No genotoxicity | No genotoxicity | No genotoxicity | Not specified |

| 2,4-Xylidine | Not specified | Not specified | Not specified | Positive |

| 3,5-Diaminobenzoic acid | Not specified | Not specified | Not specified | Positive |

| 3,4-Diaminochlorobenzene | Not specified | Not specified | Not specified | Positive |

| 2-Chloro-4-methylaniline | Not specified | Not specified | Not specified | Positive |

| 4-Chloro-N-methylaniline | Not specified | Not specified | Not specified | Positive |

This table is generated based on data from multiple sources nih.govd-nb.infonih.gov.

Cytotoxicity Profiling of Benzenesulfonamide Analogs

Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death. This information is vital for establishing a therapeutic window and understanding the potential for off-target effects. Studies on various benzenesulfonamide derivatives, which share the sulfonamide moiety with 2-(propanesulfonyl)aniline, provide insights into their cytotoxic potential against different cell lines.

For instance, a series of novel benzenesulfonamide derivatives were synthesized and evaluated for their cytotoxic activities against several human cancer cell lines, with some compounds exhibiting significant activity compared to the control drug 5-fluorouracil (B62378) nih.gov. Another study on benzenesulfonamide-bearing imidazole (B134444) derivatives identified compounds with notable cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines nih.govmdpi.com. The half-maximal effective concentration (EC50) for the most potent compound was 20.5 ± 3.6 µM against MDA-MB-231 cells and 27.8 ± 2.8 µM against IGR39 cells nih.govmdpi.com.

In a different investigation, benzenesulfonamide analogs were assessed for their anti-glioblastoma (GBM) activity. One compound, AL106, demonstrated a higher cytotoxic potential with 78% inhibition in U87 cells at a 100 µM concentration and an IC50 value of 58.6 µM nih.gov. Importantly, this compound showed less toxicity in non-cancerous cells compared to the standard chemotherapeutic agent cisplatin (B142131) nih.gov.

The antiproliferative properties of dithiocarbamate (B8719985) gold(I) complexes derived from benzenesulfonamide were also analyzed in the human carcinoma cell line Caco-2. The cytotoxicity was found to be dependent on the nature of the ancillary ligand, with some complexes displaying low IC50 values mdpi.com.

Furthermore, a novel benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, showed potent antiproliferation effects against ovarian cancer OC-314 cells with an IC50 value of 0.54µM against OVCAR-8 cells dovepress.com.

Table 2: Cytotoxicity of Selected Benzenesulfonamide Analogs and Derivatives

| Compound/Derivative Class | Cell Line(s) | Key Findings |

| Benzenesulfonamide-bearing imidazole derivatives | MDA-MB-231 (Triple-negative breast cancer), IGR39 (Malignant melanoma) | Most active compound EC50: 20.5 ± 3.6 µM (MDA-MB-231), 27.8 ± 2.8 µM (IGR39) nih.govmdpi.com. |

| Benzenesulfonamide analog (AL106) | U87 (Glioblastoma) | 78% cell growth inhibition at 100 µM; IC50: 58.6 µM. Less toxic to non-cancerous cells than cisplatin nih.gov. |

| Dithiocarbamate gold(I) complexes from benzenesulfonamide | Caco-2 (Colon carcinoma) | Cytotoxicity dependent on ancillary ligands; some complexes showed low IC50 values mdpi.com. |

| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | OVCAR-8 (Ovarian cancer) | Potent antiproliferation with an IC50 value of 0.54µM dovepress.com. |

| Natural arylsulfonamide-inspired molecules | A875 (Melanoma), HepG2 (Hepatocellular carcinoma), MARC145 | Some derivatives showed significant cytotoxic activity, with compound 10q being the most potent nih.gov. |

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure, geometry, and reactivity of molecules. These methods can predict properties like optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for assessing the stability and reactivity of a compound.

Despite the utility of these methods, no specific DFT or ab initio studies on 2-(Propanesulfonyl)aniline hcl have been published in the scientific literature. While studies on related molecules, such as other aniline (B41778) derivatives or benzenesulfonamides, exist, their data cannot be directly extrapolated to this compound due to the unique influence of the propanesulfonyl group on the aniline scaffold.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide insights into its conformational flexibility, solvation properties, and potential interactions with biological macromolecules, such as enzymes or receptors.

A comprehensive search of scientific databases indicates that no molecular dynamics simulations have been reported for this compound. Such studies would require a specific force field parameterized for this molecule, which does not appear to have been developed or utilized in published research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a particular property. These models are often used in drug discovery and toxicology to predict the activity of new compounds. A QSAR model for aniline derivatives, for instance, might use descriptors related to lipophilicity (e.g., logP) and electronic effects (e.g., Hammett constants) to predict their toxicity or binding affinity.

There are no published QSAR models that include this compound as part of the training or test set. Developing a QSAR model requires a dataset of structurally related compounds with measured biological activity, and such a dataset incorporating this compound is not available in the public domain.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can be employed to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the structural elucidation of a compound and the interpretation of experimental spectra. Furthermore, computational chemistry can be used to model reaction pathways and determine the activation energies of potential chemical transformations.

No computational studies predicting the spectroscopic properties or reaction pathways of this compound have been found in the literature. While general principles of spectroscopy and reactivity for anilines and sulfonamides are known, specific computational predictions for this compound are absent.

Table of Compounds

Advanced Analytical Techniques in Compound Research

High-Resolution Chromatographic Methods (e.g., HPLC-MS, GC-MS)

High-resolution chromatographic techniques are indispensable for the separation, identification, and quantification of 2-(Propanesulfonyl)aniline hcl and its potential impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method would likely be the primary choice for separating the compound from any starting materials, by-products, or degradation products. The mass spectrometer detector provides high sensitivity and selectivity, allowing for the determination of the molecular weight of the parent compound and the identification of unknown impurities through their mass-to-charge ratio (m/z) and fragmentation patterns.

A hypothetical HPLC-MS analysis of a this compound sample might reveal the presence of related substances. The retention times and mass spectral data would be crucial for their identification.

| Peak No. | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity |

|---|---|---|---|

| 1 | 2.5 | 156.05 | 2-Aminobenzenesulfonic acid (potential starting material) |

| 2 | 4.8 | 236.08 | 2-(Propanesulfonyl)aniline |

| 3 | 6.2 | 252.07 | Oxidized derivative of 2-(Propanesulfonyl)aniline |

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or if the compound can be derivatized to increase its volatility, GC-MS is a highly effective technique. It offers excellent separation efficiency and provides detailed mass spectra for structural elucidation. A typical GC-MS analysis of a derivatized sample of this compound could be used to detect and quantify trace level volatile organic impurities.

| Peak No. | Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |

|---|---|---|---|

| 1 | 3.1 | 78, 51, 50 | Benzene (residual solvent) |

| 2 | 5.4 | 93, 66, 65 | Aniline (B41778) (potential precursor) |

Chiral Separation Techniques for Enantiomeric Analysis

If the synthesis of 2-(Propanesulfonyl)aniline could potentially result in enantiomers, chiral separation techniques would be crucial for their resolution and quantification. The presence of a stereocenter would necessitate such analysis. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers. The choice of the CSP and the mobile phase is critical for achieving baseline separation.

A hypothetical chiral HPLC method for a racemic mixture of a 2-(Propanesulfonyl)aniline derivative might utilize a polysaccharide-based CSP. The separation factor (α) and resolution (Rs) would be key parameters to evaluate the effectiveness of the separation.

| Enantiomer | Retention Time (min) | Peak Area (%) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| (R)-enantiomer | 10.2 | 50.1 | 1.15 | 2.1 |

| (S)-enantiomer | 11.7 | 49.9 |

Thermal Analysis Methods for Compound Stability Studies

Thermal analysis techniques are employed to investigate the thermal stability and decomposition behavior of this compound. These studies are vital for determining appropriate storage conditions and understanding potential degradation pathways.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would indicate the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and decomposition. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point, followed by an exothermic peak if decomposition occurs.

| Analytical Technique | Parameter | Observed Value |

|---|---|---|

| TGA | Onset of Decomposition (°C) | ~220 |

| Mass Loss at 300°C (%) | ~45 | |

| DSC | Melting Point (°C) | 195 - 200 |

| Decomposition Onset (°C) | ~225 |

These advanced analytical techniques provide a comprehensive framework for the characterization and quality control of this compound, ensuring its identity, purity, and stability.

Emerging Research Directions and Translational Perspectives

The chemical compound 2-(Propanesulfonyl)aniline HCl, a member of the aniline (B41778) sulfone class, is situated at the intersection of synthetic chemistry, medicinal research, and materials science. While its direct applications are still under broad investigation, the structural motifs it contains—an aniline core and a sulfonyl group—are featured in a multitude of advanced research areas. This article explores the emerging research directions and translational perspectives for this compound, focusing on novel synthetic methods, new biological targets, materials science applications, and its future in drug discovery pipelines.

常见问题

Basic Research Questions

Q. What is the acid-base behavior of 2-(propanesulfonyl)aniline HCl, and how does its hydrochloride salt form?

- Methodological Insight : The hydrochloride salt forms via protonation of the aniline nitrogen by HCl. This reaction is pH-dependent: under acidic conditions (pH < 4), the amine group becomes protonated (C₆H₅NH₃⁺Cl⁻), enhancing solubility in polar solvents. Confirm protonation using titration or NMR to track shifts in NH₂ proton signals .

- Key Data :

| Parameter | Observation |

|---|---|

| pKa (aniline) | ~4.6 (unprotonated) |

| Solubility in HCl (1M) | >50 mg/mL |

Q. Which purification techniques are effective for isolating sulfonated aniline derivatives like this compound?

- Methodological Insight : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to separate polar impurities. Recrystallization from ethanol/water (1:3) yields high-purity crystals. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

- Critical Step : Ensure slow cooling during recrystallization to avoid occluding solvents.

Q. How does the sulfonyl group influence the stability of this compound under varying temperatures?

- Methodological Insight : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds. The sulfonyl group enhances thermal stability up to ~200°C. Store the compound at –20°C in desiccated, amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound via electrophilic sulfonation?

- Methodological Insight : Use propane sulfonic acid chloride as the sulfonating agent. Conduct the reaction in anhydrous dichloromethane at 0–5°C to minimize side reactions (e.g., over-sulfonation). Quench excess reagent with ice-cold NaHCO₃, and isolate the product via extraction .

- Key Parameters :

| Condition | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Molar Ratio (aniline:sulfonating agent) | 1:1.2 |

| Reaction Time | 2–4 h |

Q. How can X-ray crystallography and hydrogen bonding analysis elucidate the structural properties of this compound?

- Methodological Insight : Grow single crystals via slow evaporation of methanol/water. Analyze using a diffractometer (Mo-Kα radiation, λ = 0.7749 Å). The sulfonyl group participates in N–H⋯O hydrogen bonds, forming 1D chains (C(8) motif) along crystallographic axes. Refine structures with software like SHELXL .

- Example Data :

| Crystal Parameter | Value |

|---|---|

| Space Group | Pna2₁ |

| a, b, c (Å) | 15.061, 21.992, 5.437 |

| Hydrogen Bond Length (N–H⋯O) | 2.89 Å |

Q. What electrochemical methods characterize the redox behavior of this compound in conductive polymers?

- Methodological Insight : Use cyclic voltammetry (CV) in 0.1M HCl with a three-electrode system (glassy carbon working electrode). The sulfonyl group alters redox potentials: expect an oxidation peak at +0.6 V (vs. Ag/AgCl) due to the –SO₂– group’s electron-withdrawing effect. Compare with polyaniline analogs to quantify conductivity changes .

Contradictions and Resolutions

- Synthesis pH Sensitivity : suggests aniline protonation occurs below pH 4, but sulfonation ( ) requires near-neutral conditions. Resolve by protonating the amine first, then buffering the reaction to pH 6–7 with NaOAc .

- Purification Challenges : While column chromatography is effective ( ), hygroscopicity ( ) may complicate isolation. Use anhydrous solvents and inert atmospheres during purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。